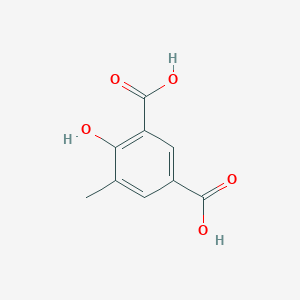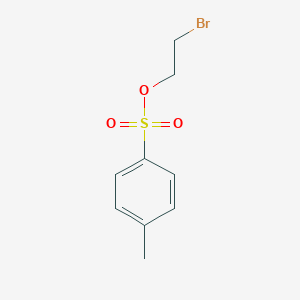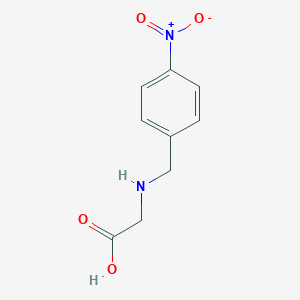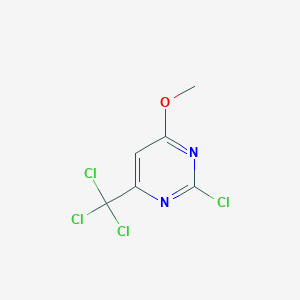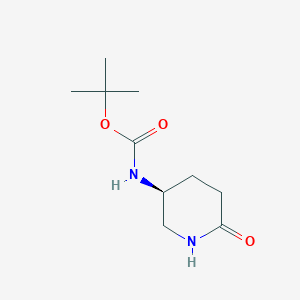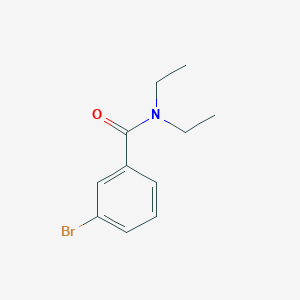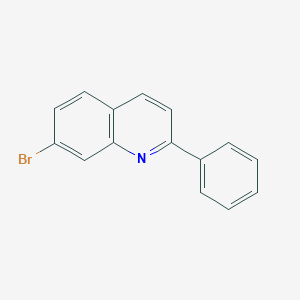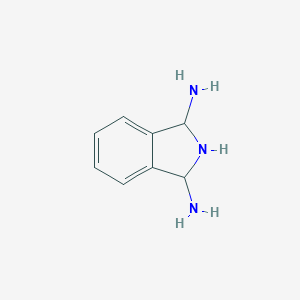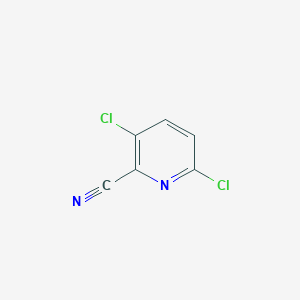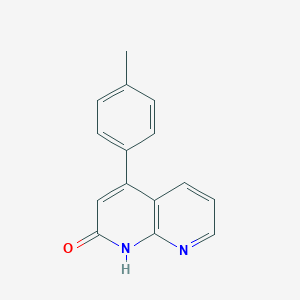
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one, also known as TBN, is a synthetic compound that has been widely studied for its potential use in scientific research. TBN belongs to the class of naphthyridinone compounds and has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The mechanism of action of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of DNA and RNA. This inhibition can lead to the accumulation of toxic metabolites and ultimately induce cell death.
Effets Biochimiques Et Physiologiques
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been found to have a range of biochemical and physiological effects in cells and organisms. In addition to its anti-cancer and anti-inflammatory effects, 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have anti-viral activity and can inhibit the replication of certain viruses. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its properties can be easily controlled. However, one limitation of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and organisms.
Orientations Futures
There are many potential future directions for research on 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one. One area of interest is the development of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one-based anti-cancer drugs, which could be used to treat a range of different types of cancer. Other potential future directions include investigating the anti-inflammatory and anti-viral effects of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one and exploring the potential use of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one in the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one can be synthesized using a variety of methods, including the reaction of 4-aminopyridine and p-tolualdehyde in the presence of a catalyst such as acetic acid. Other methods involve the use of different starting materials and reaction conditions, but the overall process involves the formation of a naphthyridinone ring system.
Applications De Recherche Scientifique
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been investigated for its potential use in a range of scientific applications, including as a potential anti-cancer drug. Studies have shown that 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
127446-47-3 |
|---|---|
Nom du produit |
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one |
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-10-4-6-11(7-5-10)13-9-14(18)17-15-12(13)3-2-8-16-15/h2-9H,1H3,(H,16,17,18) |
Clé InChI |
WGVRGMXXQGNRRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



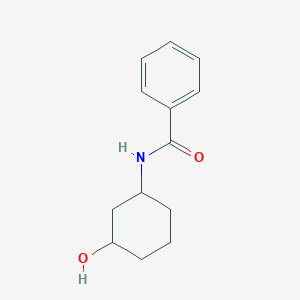
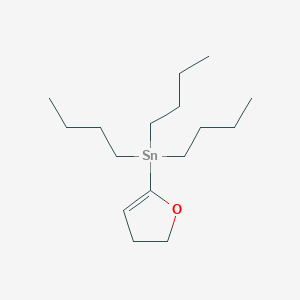
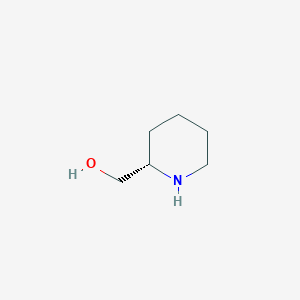
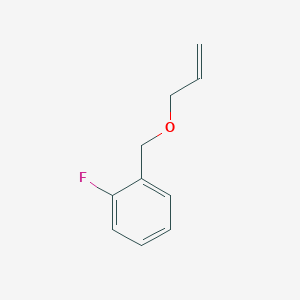
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
